molecular formula C14H25N3O5 B4866161 Tert-butyl 4-[(3-methoxy-3-oxopropyl)carbamoyl]piperazine-1-carboxylate

Tert-butyl 4-[(3-methoxy-3-oxopropyl)carbamoyl]piperazine-1-carboxylate

Cat. No.: B4866161
M. Wt: 315.37 g/mol
InChI Key: QMEQNLHDENUXHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(3-methoxy-3-oxopropyl)carbamoyl]piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with methyl 3-bromopropanoate in the presence of a base such as triethylamine or caesium carbonate . The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at room temperature. The product is then purified using techniques such as flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(3-methoxy-3-oxopropyl)carbamoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamoyl group.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like triethylamine and caesium carbonate, as well as solvents such as THF and DMF . Reaction conditions typically involve room temperature and anhydrous environments to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-[(3-methoxy-3-oxopropyl)carbamoyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3-methoxy-3-oxopropyl)carbamoyl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. The specific pathways and molecular targets depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(3-methoxy-3-oxopropyl)carbamoyl]piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications where these properties are advantageous .

Properties

IUPAC Name

tert-butyl 4-[(3-methoxy-3-oxopropyl)carbamoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O5/c1-14(2,3)22-13(20)17-9-7-16(8-10-17)12(19)15-6-5-11(18)21-4/h5-10H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEQNLHDENUXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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